(Indol-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Indol-3-yl)acrylic acid is a compound that consists of an indole group attached to an acrylic acid moiety. This compound is known for its significant role in various biological and chemical processes. It is an α,β-unsaturated monocarboxylic acid, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the carboxyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Indol-3-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of indole with acrylic acid under specific conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives . Another method involves the use of Sonogashira coupling reaction, iodocyclization reaction, Suzuki–Miyaura coupling reaction, and condensation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Recrystallization from acetic acid, water, or ethyl acetate/cyclohexane is often employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (Indol-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated acids .
Wissenschaftliche Forschungsanwendungen
(Indol-3-yl)acrylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, influencing cellular processes such as gene expression and signal transduction . The compound’s effects are mediated through its ability to modulate oxidative stress, DNA synthesis, and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: Exhibits anti-inflammatory and anticancer activities.
Uniqueness: (Indol-3-yl)acrylic acid is unique due to its α,β-unsaturated structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a precursor for synthesizing other biologically active indole derivatives further highlights its significance .
Eigenschaften
Molekularformel |
C11H9NO2 |
---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H2,(H,13,14) |
InChI-Schlüssel |
JUFCFYAQXLCTSV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.